molecular formula C11H10N2O B2845168 4-cyano-N-cyclopropylbenzamide CAS No. 401589-88-6

4-cyano-N-cyclopropylbenzamide

Cat. No.: B2845168
CAS No.: 401589-88-6
M. Wt: 186.214
InChI Key: MQJUAUJFLSEKMP-UHFFFAOYSA-N
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Description

4-Cyano-N-cyclopropylbenzamide is an organic compound with the molecular formula C11H10N2O. It is characterized by a benzamide core substituted with a cyano group at the para position and a cyclopropyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-cyclopropylbenzamide typically involves the reaction of 4-cyanobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-N-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclopropylbenzamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropyl group may influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-Cyano-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-cyano-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJUAUJFLSEKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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